Methyl 2-oxooxazolidine-4-carboxylate

CAS No.: 96751-61-0

Cat. No.: VC2321558

Molecular Formula: C5H7NO4

Molecular Weight: 145.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 96751-61-0 |

|---|---|

| Molecular Formula | C5H7NO4 |

| Molecular Weight | 145.11 g/mol |

| IUPAC Name | methyl 2-oxo-1,3-oxazolidine-4-carboxylate |

| Standard InChI | InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8) |

| Standard InChI Key | PZIWTVKXOORXAZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1COC(=O)N1 |

| Canonical SMILES | COC(=O)C1COC(=O)N1 |

Introduction

Chemical Identity and Structural Properties

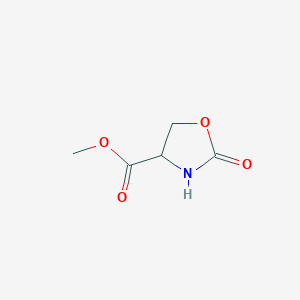

Methyl 2-oxooxazolidine-4-carboxylate belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring structure. The compound contains a 2-oxo functionality (carbonyl group at position 2) and a methyl carboxylate group at position 4 of the oxazolidine ring. Its structure comprises an amide-like bond within the heterocyclic framework, contributing to its unique chemical reactivity and biological properties.

Basic Chemical Properties

The fundamental chemical properties of methyl 2-oxooxazolidine-4-carboxylate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇NO₄ |

| Molecular Weight | 145.11 g/mol |

| Appearance | Crystalline solid |

| Functional Groups | Carbamate, ester, heterocyclic ring |

| IUPAC Name | Methyl 2-oxo-1,3-oxazolidine-4-carboxylate |

The compound exhibits characteristic reactivity patterns consistent with both ester and carbamate functional groups. The carbonyl at position 2 is relatively electrophilic, while the ester group provides opportunities for various transformations in synthetic applications .

Structural Representation

Methyl 2-oxooxazolidine-4-carboxylate features a five-membered ring with one nitrogen and one oxygen atom incorporated into the ring structure. The carbonyl group at position 2 and the methyl carboxylate at position 4 are key structural elements that define the reactivity profile of this molecule. The structural arrangement creates a specific spatial orientation that influences its interactions with biological targets and reactivity in chemical transformations .

Stereochemistry and Isomeric Forms

A notable characteristic of methyl 2-oxooxazolidine-4-carboxylate is its stereochemistry at the C-4 position, which bears the carboxylate group. This stereogenic center gives rise to two distinct enantiomers: the (R) and (S) configurations. These stereoisomers possess identical physical properties but differ in their spatial arrangement and potentially in their biological activities.

(R)-Methyl 2-Oxooxazolidine-4-Carboxylate

The (R)-isomer of methyl 2-oxooxazolidine-4-carboxylate has been extensively characterized and documented in chemical databases. This stereoisomer is identified by the CAS number 144542-43-8 and has the molecular formula C₅H₇NO₄. The IUPAC name for this isomer is methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate, indicating the R configuration at the C-4 position. Its InChIKey PZIWTVKXOORXAZ-GSVOUGTGSA-N provides a unique identifier for this specific stereoisomer .

(S)-Methyl 2-Oxooxazolidine-4-Carboxylate

The (S)-isomer is identified by the CAS number 132682-22-5 and shares the same molecular formula C₅H₇NO₄ as its enantiomeric counterpart. The IUPAC name for this isomer is methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate, indicating the S configuration at the C-4 position. Its InChIKey PZIWTVKXOORXAZ-VKHMYHEASA-N distinguishes it from the R-isomer and other related compounds.

Synthesis and Preparation Methods

The preparation of methyl 2-oxooxazolidine-4-carboxylate and its stereoisomers typically involves starting materials derived from amino acids, particularly serine derivatives. Various synthetic routes have been developed to access both the racemic and stereochemically pure forms of this compound.

Synthesis from Protected Serine

One of the most common synthetic approaches involves the use of N-protected L-serine as a starting material. This method takes advantage of the natural chirality of L-serine to establish the desired stereochemistry at the C-4 position of the oxazolidine ring. The synthesis typically proceeds through the following general steps:

-

Protection of the amino group of L-serine

-

Activation of the hydroxyl group

-

Intramolecular cyclization to form the oxazolidine ring

-

Esterification of the carboxylic acid function

This synthetic pathway has been documented in literature and provides access to the (S)-isomer of methyl 2-oxooxazolidine-4-carboxylate with high stereochemical purity .

Alternative Synthetic Approaches

Alternative synthetic routes may involve:

-

Cyclization of appropriately functionalized serine derivatives

-

Ring-closing reactions of linear precursors

-

Modification of pre-existing heterocyclic structures

These methods offer flexibility in accessing different stereoisomers or the racemic mixture, depending on the specific requirements of the application .

Applications in Research and Development

Methyl 2-oxooxazolidine-4-carboxylate has found applications in various research areas, particularly in pharmaceutical development and as a building block in organic synthesis.

Pharmaceutical Applications

The compound and its derivatives have shown promise in pharmaceutical research, particularly in the development of biologically active molecules. One notable application is in the research of thyrotropin-releasing hormone (TRH) mimetics. TRH is a tripeptide hormone that stimulates the release of thyroid-stimulating hormone and prolactin, making TRH mimetics potentially valuable for treating various neurological and endocrine disorders .

The oxazolidine structure provides a rigid scaffold that can mimic certain peptide conformations, making derivatives of methyl 2-oxooxazolidine-4-carboxylate useful as peptidomimetics. These compounds can potentially offer improved pharmacokinetic properties compared to their peptide counterparts, including enhanced oral bioavailability and metabolic stability .

Use as a Synthetic Intermediate

In organic synthesis, methyl 2-oxooxazolidine-4-carboxylate serves as a valuable intermediate for the preparation of more complex molecules. The presence of multiple functional groups within a rigid cyclic framework provides opportunities for selective transformations and functionalization. Some specific uses include:

-

As a chiral auxiliary in asymmetric synthesis

-

As a building block for heterocyclic compound libraries

-

As a precursor for modified amino acids and peptidomimetics

-

In the synthesis of biologically active heterocycles

These applications leverage the well-defined stereochemistry and reactivity patterns of methyl 2-oxooxazolidine-4-carboxylate, making it a valuable tool in modern synthetic chemistry .

Physical and Chemical Characteristics

The physical and chemical properties of methyl 2-oxooxazolidine-4-carboxylate are important for understanding its behavior in various applications and for proper handling and storage.

Physical Properties

The compound typically exists as a crystalline solid at room temperature. While specific physical properties like melting point and solubility can vary depending on the stereoisomeric form and purity, some general characteristics can be outlined:

| Property | Value/Description |

|---|---|

| Physical State | Crystalline solid |

| Color | White to off-white |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and methanol; limited solubility in water |

| Storage | Store in tightly closed containers in a cool, dry place |

These properties influence the handling, purification, and application of the compound in laboratory and industrial settings .

Chemical Reactivity

The chemical reactivity of methyl 2-oxooxazolidine-4-carboxylate is primarily determined by its functional groups:

-

The methyl ester group can undergo typical ester reactions such as hydrolysis, transesterification, and reduction

-

The oxazolidine ring can be subject to ring-opening under certain conditions

-

The N-H bond in the ring can serve as a site for further functionalization

-

The chiral center at C-4 can influence the stereochemical outcome of transformations

These reactivity patterns make methyl 2-oxooxazolidine-4-carboxylate versatile in various chemical transformations and synthetic applications .

Related Compounds and Structural Analogs

Several compounds structurally related to methyl 2-oxooxazolidine-4-carboxylate have been documented and studied for various applications.

Thiazolidine Analogs

Methyl (4S)-2-oxo-1,3-thiazolidine-4-carboxylate is a close structural analog where the oxygen in the five-membered ring is replaced by sulfur. This compound has the molecular formula C₅H₇NO₃S and a molecular weight of 161.179 g/mol. The different heteroatom in the ring structure confers distinct chemical and potentially biological properties .

Substituted Derivatives

Various substituted derivatives of methyl 2-oxooxazolidine-4-carboxylate have been synthesized and studied, including:

-

5-Methyl derivatives: (4S,5R)- and (4S,5S)-5-methyl-2-oxooxazolidine-4-carboxylic acids, which introduce an additional stereocenter and modify the three-dimensional structure of the molecule

-

N-Substituted derivatives: Modification at the nitrogen position can significantly alter the compounds' properties and potential applications

-

Alternative ester derivatives: Variations in the ester group can influence properties such as lipophilicity and metabolic stability

These structural variations expand the chemical space around the core oxazolidine structure and enable fine-tuning of properties for specific applications .

Analytical Characterization Methods

Various analytical techniques are employed to characterize methyl 2-oxooxazolidine-4-carboxylate and determine its purity, structure, and stereochemical composition.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structure and purity of methyl 2-oxooxazolidine-4-carboxylate:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the structural arrangement and can help distinguish between different stereoisomers

-

Infrared (IR) spectroscopy: Reveals characteristic absorption bands for functional groups such as the ester carbonyl, carbamate carbonyl, and N-H bond

-

Mass spectrometry: Provides molecular weight confirmation and fragmentation patterns that can be diagnostic for structural determination

These techniques, used in combination, offer a comprehensive characterization of the compound and its derivatives .

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of methyl 2-oxooxazolidine-4-carboxylate and separating different stereoisomers:

-

High-Performance Liquid Chromatography (HPLC): Particularly useful for separating stereoisomers, often employing chiral stationary phases

-

Gas Chromatography (GC): Can be used for volatile derivatives or following derivatization

-

Thin-Layer Chromatography (TLC): Useful for monitoring reactions and preliminary purity assessments

These methods are crucial for quality control and ensuring the stereochemical integrity of the compound, especially when used in pharmaceutical applications or as a chiral building block in synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume